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Compound of Interest

Compound Name:
Methyl 4-

oxocyclohexanecarboxylate

Cat. No.: B120234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-oxocyclohexanecarboxylate (CAS No. 6297-22-9), a key intermediate in pharmaceutical

synthesis. The information presented herein is intended to support researchers and scientists

in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties
IUPAC Name: methyl 4-oxocyclohexane-1-carboxylate[1]

Molecular Formula: C₈H₁₂O₃[1]

Molecular Weight: 156.18 g/mol [1]

Structure:

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-
oxocyclohexanecarboxylate.

¹H NMR Spectroscopy
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While a definitive, fully assigned spectrum for Methyl 4-oxocyclohexanecarboxylate is not

readily available in public databases, the expected chemical shifts and multiplicities can be

predicted based on the structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.70 s 3H -OCH₃

~ 2.60 - 2.40 m 1H H-1

~ 2.40 - 2.20 m 4H H-3, H-5

~ 2.10 - 1.90 m 4H H-2, H-6

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

~ 210 C=O (Ketone)

~ 175 C=O (Ester)

~ 52 -OCH₃

~ 45 C-1

~ 40 C-3, C-5

~ 28 C-2, C-6

Note: Data sourced from publicly available spectra on SpectraBase and may lack specific

experimental conditions.[1]
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~ 2950 Strong C-H stretch (aliphatic)

~ 1735 Strong, Sharp C=O stretch (ester carbonyl)

~ 1715 Strong, Sharp C=O stretch (ketone carbonyl)

~ 1450 Medium CH₂ bend (scissoring)

~ 1200 Strong C-O stretch (ester)

Note: Data is based on typical values for similar functional groups and may vary.

Mass Spectrometry (GC-MS)
Table 4: Key Mass Spectrometry Fragmentation Data

m/z Proposed Fragment

156 [M]⁺ (Molecular Ion)

125 [M - OCH₃]⁺

97 [M - COOCH₃]⁺

84 [C₅H₈O]⁺ (from retro-Diels-Alder)

55 [C₃H₃O]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for esters and ketones.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Accurately weigh 10-20 mg of Methyl 4-oxocyclohexanecarboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Parameters:

Pulse Program: Standard proton-decoupled (zgpg30).

Spectral Width: 220-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Identify and label the peak chemical shifts in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (FTIR-ATR)
Sample Preparation:

No specific sample preparation is required for neat liquid analysis by Attenuated Total

Reflectance (ATR). Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR crystal.[2]

Procedure:

Record a background spectrum of the clean, empty ATR crystal.[2]

Place a small drop of Methyl 4-oxocyclohexanecarboxylate onto the center of the ATR

crystal, ensuring complete coverage.[3]

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.
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Perform baseline correction if necessary.

Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Methyl 4-oxocyclohexanecarboxylate (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron

Ionization (EI) source.

GC Conditions:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10

°C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

Mass Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Processing:
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Identify the peak corresponding to Methyl 4-oxocyclohexanecarboxylate in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Propose structures for the observed fragments based on known fragmentation mechanisms.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 4-oxocyclohexanecarboxylate.
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Caption: A logical workflow for the structural elucidation of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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